Introduction: A Versatile Building Block in Modern Drug Discovery
Introduction: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-Cyclopropoxy-4-iodobenzene: Properties and Applications
1-Cyclopropoxy-4-iodobenzene is a bifunctional aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a cyclopropoxy group and a para-substituted iodine atom on a benzene ring, offers a unique combination of properties that are highly sought after by medicinal chemists and process development scientists.
The cyclopropyl moiety, a three-membered carbocycle, is increasingly incorporated into drug candidates to enhance a variety of pharmacological properties.[1][2] Its rigid structure can enforce a specific conformation, leading to improved binding affinity and potency.[2] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in corresponding alkyl chains, often rendering the moiety more resistant to oxidative metabolism by cytochrome P450 enzymes and thereby improving the metabolic stability of a drug molecule.[2]
Concurrently, the iodo-substituent serves as a highly effective synthetic handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides exceptionally reactive substrates for a wide array of metal-catalyzed cross-coupling reactions.[3] This reactivity allows for the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.[4]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-Cyclopropoxy-4-iodobenzene, designed for researchers and scientists engaged in drug development and synthetic chemistry.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-Cyclopropoxy-4-iodobenzene are summarized below. This data is essential for planning synthetic transformations, purification procedures, and for the structural elucidation of its derivatives.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 200335-31-3 | [5] |
| Molecular Formula | C₉H₉IO | [6] |
| Molecular Weight | 260.07 g/mol | [6] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | 43-45 °C | [7] |
| Boiling Point | 275.9±25.0 °C (Predicted) | [7] |
| Density | 1.638±0.06 g/cm³ (Predicted) | [7] |
| SMILES | C1CC1OC2=CC=C(I)C=C2 | [6] |
| InChIKey | YWYNletJRGKBMD-UHFFFAOYSA-N | [6] |
Spectroscopic Signature
While specific spectra should be acquired for each batch, the expected NMR and IR characteristics provide a reliable fingerprint for this molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for both the aromatic and cyclopropoxy protons. The aromatic region typically displays two sets of doublets in a characteristic AA'BB' pattern, indicative of para-substitution. The protons ortho to the iodine atom will be shifted further downfield compared to those ortho to the electron-donating cyclopropoxy group. The cyclopropoxy group itself will present as two multiplets: one for the methine proton (CH-O) and another for the four chemically equivalent methylene protons (-CH₂-).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals for the aromatic carbons due to the para-substitution pattern. The carbon atom bearing the iodine (C-I) will be shifted significantly upfield due to the heavy atom effect. The carbons of the cyclopropoxy group will also be readily identifiable, with the methine carbon appearing at a chemical shift characteristic for an ether linkage and the methylene carbons appearing further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching vibrations for the ether linkage, C-H stretching for the aromatic and cyclopropyl groups, and C=C stretching vibrations within the aromatic ring. The C-I stretching vibration typically appears in the far-infrared region and may not be readily observable on standard instruments.
Synthesis and Purification
The most common and direct route to 1-Cyclopropoxy-4-iodobenzene is via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This involves the reaction of 4-iodophenol with a suitable cyclopropyl electrophile under basic conditions.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 1-Cyclopropoxy-4-iodobenzene from 4-iodophenol and cyclopropyl bromide.
Reagents & Materials:
-
4-Iodophenol
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Electrophile: Stir the resulting suspension at room temperature and add cyclopropyl bromide (1.5 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This step removes any unreacted 4-iodophenol and residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-Cyclopropoxy-4-iodobenzene as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Cyclopropoxy-4-iodobenzene.
Chemical Reactivity and Synthetic Applications
The utility of 1-Cyclopropoxy-4-iodobenzene stems from its capacity to participate in a wide range of cross-coupling reactions, leveraging the high reactivity of the C-I bond. This makes it an ideal reagent for introducing the cyclopropoxy-phenyl motif into more complex molecular scaffolds.
Key Cross-Coupling Reactions
This molecule is an excellent substrate for numerous palladium-catalyzed reactions, including but not limited to:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-aryl compounds.[4][8]
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.
-
Heck Reaction: Coupling with alkenes to form substituted styrenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.
-
Kumada Coupling: Reaction with Grignard reagents.[8]
-
Negishi Coupling: Reaction with organozinc reagents.[8]
The choice of reaction is dictated by the desired target structure. The Suzuki-Miyaura coupling is particularly favored in industrial and discovery settings due to the operational simplicity and the stability and low toxicity of the boronic acid reagents.[8]
Illustrative Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-Cyclopropoxy-biphenyl from 1-Cyclopropoxy-4-iodobenzene and phenylboronic acid.
Reagents & Materials:
-
1-Cyclopropoxy-4-iodobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (as solvent system)
-
Ethyl acetate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and PPh₃ in a small amount of toluene for 15-20 minutes to pre-form the active catalyst complex.
-
Reaction Setup: To a round-bottom flask, add 1-Cyclopropoxy-4-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas. Add the toluene/water solvent mixture (e.g., 4:1 ratio) followed by the pre-formed catalyst solution via syringe.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir until the starting material is consumed as judged by TLC analysis.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to afford the desired 4-Cyclopropoxy-biphenyl.
Catalytic Cycle Diagram
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Safety and Handling
As with all laboratory chemicals, 1-Cyclopropoxy-4-iodobenzene should be handled with appropriate care.
-
Hazard Statements: Based on available data for similar compounds, it may cause skin irritation (H315), eye irritation (H319), and may be harmful if swallowed (H302) or inhaled (H335).[9]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[9]
Conclusion
1-Cyclopropoxy-4-iodobenzene is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its two key functional groups. The cyclopropoxy moiety provides a means to enhance the pharmacological profile of a target molecule, while the highly reactive aryl iodide allows for its facile incorporation into diverse scaffolds via robust cross-coupling chemistry. This combination makes it a powerful tool for researchers and scientists dedicated to the discovery and development of new therapeutics and functional materials.
References
- Organic Syntheses. (n.d.). Cyclopropylbenzene.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions.
- Smolecule. (2023). 1-Cyclopropyl-4-iodobenzene.
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes.
- Echemi. (n.d.). Buy 1-Cyclopropyl-4-iodobenzene from JHECHEM CO LTD.
- Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- ChemicalBook. (2025). BENZENE, 1-CYCLOPROPYL-4-IODO-.
- PubChem. (n.d.). 1-Cyclopropyl-4-iodobenzene.
- BLD Pharm. (n.d.). 1-Cyclopropyl-4-iodobenzene.
- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Sigma-Aldrich. (n.d.). 1-cyclopropyl-4-iodobenzene.
- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- Wikipedia. (n.d.). Iodobenzene.
- CymitQuimica. (n.d.). 1-Cyclopropyl-4-iodobenzene.
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